![molecular formula C13H21BrN2 B5868824 (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as BDDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDDE is a tertiary amine that contains a benzyl group and a bromine atom attached to the nitrogen atom.
作用機序
The mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is not fully understood. However, it is believed that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a neurotransmitter or neuromodulator by binding to certain receptors in the brain. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to bind to sigma-1 receptors, which are involved in the regulation of various physiological processes such as pain perception, mood, and cognition.
Biochemical and Physiological Effects:
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can inhibit the growth of cancer cells and induce apoptosis. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when prepared properly. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also stable under normal laboratory conditions and can be stored for extended periods. However, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, leading to unwanted side reactions. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine is also toxic and should be handled with care.
将来の方向性
There are several future directions for the research on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. One direction is to investigate the potential of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine as a drug candidate for the treatment of various diseases. Another direction is to study the mechanism of action of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine in more detail to better understand its biological effects. Additionally, the synthesis of novel compounds based on (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be explored to develop new drugs with improved efficacy and safety profiles. Finally, the development of new methods for the synthesis of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine and its derivatives can be investigated to improve the efficiency and scalability of the synthesis process.
合成法
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized using a two-step process. In the first step, 3-bromobenzyl chloride is reacted with 2-(dimethylamino)ethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride to obtain (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine. The purity of (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine can be improved by recrystallization or column chromatography.
科学的研究の応用
(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been used as a building block in the synthesis of novel compounds with biological activity.
特性
IUPAC Name |
N'-[(3-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKWNOKYDISIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423056 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-morpholinylthiourea](/img/structure/B5868764.png)
![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)
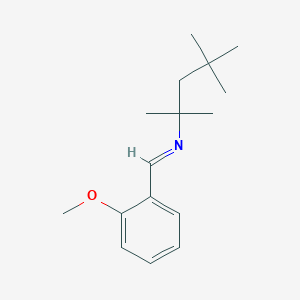
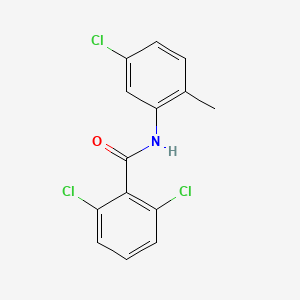
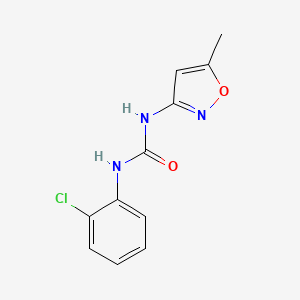



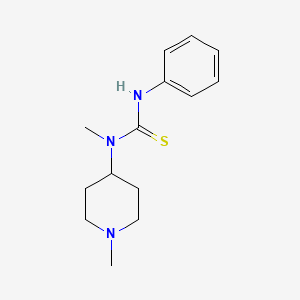
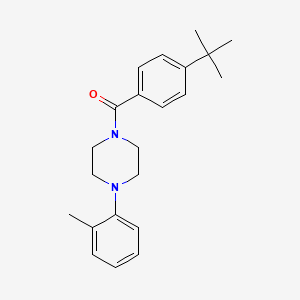
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)